N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide
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Overview
Description
The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Anticancer Applications
The design and synthesis of derivatives related to the queried compound have been explored for their anticancer activity. For instance, a series of substituted benzamides were synthesized and demonstrated moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers, highlighting the potential of such compounds in cancer therapy (Ravinaik et al., 2021). Another study focused on the synthesis and characterization of benzimidazole derivatives with oxadiazole, evaluated for their anticancer efficacy, further emphasizing the relevance of oxadiazole moieties in the development of novel anticancer agents (Shaharyar et al., 2016).
Antibacterial and Anti-inflammatory Properties
Research has also been conducted on the antibacterial properties of compounds containing the 1,2,4-oxadiazole ring, demonstrating activity against both gram-positive and gram-negative bacteria, suggesting their utility in addressing bacterial infections (Kakanejadifard et al., 2013). Additionally, novel derivatives have been synthesized and evaluated for their anti-inflammatory potential, providing insights into the development of new therapeutic agents for inflammatory conditions (Puttaswamy et al., 2018).
Optical Properties and Material Development
The synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties, capable of forming color-switchable materials, illustrates the application of such compounds in the development of novel materials with specific optical characteristics (Fleischmann et al., 2012). This research area explores the potential of oxadiazole-containing compounds in creating materials with unique properties, such as fluorescence or pH sensitivity.
Safety and Hazards
Mechanism of Action
Target of Action
The compound, also known as N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}-2-PHENOXYPROPANAMIDE, is a derivative of 1,2,4-oxadiazole . 1,2,4-Oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities, including antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . Therefore, the primary targets of this compound are likely to be these bacterial species.
Biochemical Pathways
The compound’s action on Xoo and Xoc suggests that it affects the biochemical pathways these bacteria use for survival and reproduction . .
Pharmacokinetics
Its molecular weight of 20324 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of the compound’s action is the death of the target bacterial cells . This leads to a reduction in the population of these bacteria, thereby helping to control the diseases they cause.
properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(24-16-9-4-3-5-10-16)19(23)21-17-11-7-6-8-15(17)12-18-20-14(2)22-25-18/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGMWIKYHJHUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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